molecular formula C9H13N3O B1474225 1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine-3-carbaldehyde CAS No. 1707735-24-7

1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine-3-carbaldehyde

Cat. No.: B1474225
CAS No.: 1707735-24-7
M. Wt: 179.22 g/mol
InChI Key: KUTXRPAXMNSPCO-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine-3-carbaldehyde” is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 . It’s also known by the English alias "3-Pyrrolidinecarboxaldehyde, 1-(1-methyl-1H-pyrazol-4-yl)-" .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “this compound”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a pyrazole ring via a carbaldehyde group . The pyrazole ring contains a methyl group at the 1-position .


Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 332.7±32.0 °C, and its predicted density is 1.25±0.1 g/cm3 . The predicted pKa value is 4.46±0.40 .

Biochemical Analysis

Biochemical Properties

1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the compound’s role in metabolic pathways. Additionally, this compound can form Schiff bases with amino groups of proteins, leading to potential modifications in protein function and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of aldehyde dehydrogenase by forming a covalent bond with the enzyme’s active site. This inhibition affects the enzyme’s ability to oxidize aldehydes, thereby altering metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular function and metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, which play crucial roles in the metabolism of aldehydes and other organic compounds. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)pyrrolidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-11-6-9(4-10-11)12-3-2-8(5-12)7-13/h4,6-8H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTXRPAXMNSPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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